molecular formula C9H13N4O5P B13437886 [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid

Cat. No.: B13437886
M. Wt: 288.20 g/mol
InChI Key: XXRVTTVQGRYOEE-ZCFIWIBFSA-N
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Description

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a phosphonic acid group through a propanyl chain. The presence of the purine base suggests potential biological activity, making it a compound of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a purine derivative with a phosphonic acid ester under controlled conditions. The reaction conditions often require the use of a base to deprotonate the phosphonic acid, facilitating its nucleophilic attack on the purine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of phosphonate esters .

Scientific Research Applications

Chemistry

In chemistry, [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential role in cellular processes. The purine base is a key component of nucleotides, suggesting that the compound may interact with nucleic acids or enzymes involved in nucleotide metabolism .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to mimic natural nucleotides makes it a candidate for antiviral and anticancer drugs .

Industry

Industrially, the compound is used in the development of novel materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the active site. Additionally, it can bind to nucleic acids, interfering with their function and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is unique due to its specific combination of a purine base with a phosphonic acid group. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .

Properties

Molecular Formula

C9H13N4O5P

Molecular Weight

288.20 g/mol

IUPAC Name

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H13N4O5P/c1-6(18-5-19(15,16)17)2-13-4-12-7-8(13)10-3-11-9(7)14/h3-4,6H,2,5H2,1H3,(H,10,11,14)(H2,15,16,17)/t6-/m1/s1

InChI Key

XXRVTTVQGRYOEE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O

Canonical SMILES

CC(CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O

Origin of Product

United States

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